Meta-Hydroxyl Regioisomer Differentiation: C3-(3-Hydroxyphenyl) vs. Prevalent Ortho-Hydroxyphenyl Scaffolds in Kinase Inhibition
CAS 887197-57-1 bears a meta-hydroxyphenyl at the C3 position of the dihydropyrazole ring. In contrast, the two most extensively characterized dihydropyrazole sub-series in the kinase inhibitor literature employ ortho-hydroxyphenyl or 2,4-dihydroxyphenyl at this position. For KSP kinesin (KIF11), the ortho-substituted comparator 1-[(5S)-3-(2,5-difluorophenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (BDBM24065/CHEMBL195232) achieves an IC50 of 24.7 nM, while its 2-chlorophenyl analog (BDBM24066) shows IC50 = 450 nM—an 18-fold potency range driven by C3 aryl substitution [1]. For BRAF^V600E, the ortho-hydroxyphenyl-bearing compound 3d (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) achieves IC50 = 0.22 μM [2]. No published direct head-to-head comparison of the meta-hydroxy regioisomer (CAS 887197-57-1) against these ortho-hydroxy analogs exists in the peer-reviewed literature as of the search date, representing a significant data gap for this specific compound [3].
| Evidence Dimension | Hydroxyl regioisomer position on C3-phenyl substituent |
|---|---|
| Target Compound Data | Meta-hydroxyphenyl (3-OH) at C3; unsubstituted phenyl at C5 (CAS 887197-57-1). No direct IC50 data available for this specific regioisomer in kinase or oxidase assays. |
| Comparator Or Baseline | Ortho-hydroxyphenyl (2-OH) analogs: BDBM24065 (KIF11 IC50 = 24.7 nM); BDBM24066 (KIF11 IC50 = 450 nM); Compound 3d (BRAF^V600E IC50 = 0.22 μM, MCF-7 IC50 = 1.31 μM, WM266.5 IC50 = 0.45 μM); Compound 3m (BRAF^V600E IC50 = 0.46 μM); MAO Compound 6 (2,4-di-OH-phenyl, Ki ≈ 10^-8 M) |
| Quantified Difference | Positional isomer comparison; no direct IC50 ratio calculable for the meta-OH isomer due to absence of published target compound assay data. SAR framework predicts altered hydrogen-bonding geometry and target selectivity relative to ortho-OH series. |
| Conditions | KIF11: Kinesin motor domain incubated with microtubules, 1 mM ATP, pH 7.0, 23°C [1]. BRAF^V600E: in vitro enzymatic assay [2]. MAO: recombinant human MAO-B, Sf9 cells [4]. |
Why This Matters
The meta-hydroxyl regioisomer occupies an underexplored SAR niche; its procurement is essential for probing how hydroxyl position modulates target selectivity across the kinase, MAO, and oxidase target families that are well-established for this scaffold class.
- [1] BindingDB. BDBM24065: 1-[(5S)-3-(2,5-difluorophenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CHEMBL195232). KIF11 IC50 = 24.7 nM. Also BDBM24066: KIF11 IC50 = 450 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24065 View Source
- [2] Zhang H, et al. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. Bioorg Med Chem. 2012;20(20):6089-6096. Compound 3d: BRAF^V600E IC50 = 0.22 μM, MCF-7 IC50 = 1.31 μM, WM266.5 IC50 = 0.45 μM. View Source
- [3] Thirunarayanan G. Synthesis and antioxidant activities of some 1N-acetyl-3-(3-hydroxyphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazolines. Yanbu Journal of Engineering and Science. 2016;13(1):1-10. doi:10.53370/001c.24320. This paper reports synthesis and DPPH antioxidant screening of 16 meta-hydroxy analogs including CAS 887197-57-1, but does not provide kinase or oxidase IC50 data. View Source
- [4] Manna F, Chimenti F, Bolasco A, et al. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorg Med Chem Lett. 2002;12(24):3629-3633. Compound 6: Ki ≈ 10^-8 M for MAO. View Source
